
VPC-13566
Descripción general
Descripción
VPC-13566 es una molécula pequeña que se dirige específicamente al bolsillo de Función de Unión 3 (BF3) del receptor de andrógenos. Este compuesto ha demostrado un potencial significativo en la inhibición de la actividad transcripcional del receptor de andrógenos y se ha estudiado ampliamente por sus aplicaciones en el tratamiento del cáncer de próstata resistente a la castración .
Métodos De Preparación
La síntesis de VPC-13566 implica la preparación de un andamiaje de quinolina, que es un componente crítico de la molécula. La ruta sintética típicamente incluye los siguientes pasos:
Formación del núcleo de quinolina: Esto se logra a través de una serie de reacciones de ciclización que involucran derivados de anilina y aldehídos en condiciones ácidas.
Funcionalización del núcleo de quinolina: El núcleo de quinolina se funcionaliza luego con varios sustituyentes para mejorar su afinidad de unión y especificidad para el bolsillo BF3 del receptor de andrógenos.
Los métodos de producción industrial para this compound no están ampliamente documentados, pero el compuesto generalmente se sintetiza en laboratorios de investigación para fines experimentales.
Análisis De Reacciones Químicas
VPC-13566 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados de N-óxido de quinolina.
Reducción: Las reacciones de reducción se pueden emplear para modificar el núcleo de quinolina, alterando potencialmente sus propiedades de unión.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios electrófilos y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones son típicamente derivados del andamiaje de quinolina con grupos funcionales modificados.
Aplicaciones Científicas De Investigación
Key Findings:
- Inhibition of AR Activity : VPC-13566 has been shown to significantly inhibit AR transcriptional activity in various prostate cancer cell lines, including those resistant to enzalutamide. The compound effectively reduces the expression of prostate-specific antigen (PSA), a biomarker for prostate cancer, with an IC50 value as low as 0.08 µM .
- Effect on Tumor Growth : In vivo studies demonstrated that this compound reduces the growth of AR-dependent prostate cancer xenograft tumors in mice, indicating its potential efficacy as a therapeutic agent against CRPC .
Prostate Cancer Cell Lines
A study evaluated the effects of this compound on several prostate cancer cell lines, including LNCaP and MR49F (an enzalutamide-resistant line). The results indicated that this compound effectively inhibited growth and PSA secretion in these cells, whereas enzalutamide was ineffective against MR49F cells .
Cell Line | IC50 (µM) | Response to this compound | Response to Enzalutamide |
---|---|---|---|
LNCaP | 0.08 | Significant reduction | Effective |
MR49F | 0.35 | Significant reduction | Ineffective |
PC3 | N/A | No effect | N/A |
Combination Therapy
Research has also explored the combination of this compound with enzalutamide. When used together, these compounds demonstrated an additive effect in inhibiting PSA expression, suggesting a potential strategy for enhancing therapeutic efficacy against resistant prostate cancer .
Clinical Implications
The ability of this compound to target the BF3 site offers a novel approach for overcoming resistance to current anti-androgen therapies. Its selective action on AR-dependent pathways makes it a promising candidate for further clinical investigation, particularly in patients with mutations that confer resistance to traditional treatments .
Mecanismo De Acción
VPC-13566 ejerce sus efectos uniéndose al bolsillo BF3 del receptor de andrógenos. Esta unión interrumpe la interacción entre el receptor de andrógenos y sus co-captadores, como el péptido BAG1L. Al desplazar estos co-captadores, this compound inhibe la actividad transcripcional del receptor de andrógenos, evitando que se traslade al núcleo y active los genes diana . Este mecanismo es particularmente eficaz para inhibir el crecimiento de células de cáncer de próstata dependientes del receptor de andrógenos, incluidas las que son resistentes a las terapias convencionales como la enzalutamida .
Comparación Con Compuestos Similares
VPC-13566 es único en su especificidad para el bolsillo BF3 del receptor de andrógenos. Compuestos similares incluyen:
Enzalutamida: Un antiandrógeno no esteroideo que se dirige al sitio de unión de andrógenos del receptor.
Abiraterona: Un inhibidor de la síntesis de andrógenos que se dirige al citocromo P450 17A1.
Bicalutamida: Otro antiandrógeno no esteroideo que compite con los andrógenos endógenos por unirse al receptor de andrógenos.
La capacidad de this compound para dirigirse al bolsillo BF3 proporciona un novedoso mecanismo de acción, lo que lo convierte en una adición valiosa al arsenal de inhibidores del receptor de andrógenos.
Actividad Biológica
VPC-13566 is a small molecule that has emerged as a promising therapeutic agent targeting the androgen receptor (AR), particularly in the context of castration-resistant prostate cancer (CRPC). This compound specifically inhibits the Binding Function 3 (BF3) pocket of the AR, which is crucial for its transcriptional activity and interaction with co-regulators. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
This compound functions by binding to the BF3 site of the AR, inhibiting its transcriptional activity and preventing its translocation into the nucleus. This mechanism is particularly significant as it allows for effective inhibition of AR signaling even in the presence of mutations that confer resistance to traditional anti-androgens like enzalutamide.
Key Findings:
- Inhibition of AR Transcriptional Activity : this compound has demonstrated a significantly lower IC50 value (0.05 μM) compared to enzalutamide (0.19 μM), indicating a six-fold increase in potency against AR transcriptional activity in LNCaP cells .
- Selective Activity : The compound exhibits selective inhibition on AR-dependent prostate cancer cell lines (e.g., LNCaP and MR49F) while showing no effect on AR-independent cell lines (e.g., PC3) at concentrations up to 5 μM .
- Effect on PSA Levels : this compound treatment resulted in decreased prostate-specific antigen (PSA) levels in xenograft models, comparable to enzalutamide .
In Vitro Studies
In vitro studies have confirmed the efficacy of this compound across various prostate cancer cell lines. The following table summarizes key experimental results:
Cell Line | IC50 (μM) | Effect on PSA | Notes |
---|---|---|---|
LNCaP | 0.15 | Decreased | Effective against AR-dependent cells |
MR49F | 0.07 | Decreased | Enzalutamide-resistant |
PC3 | >5 | No effect | AR-independent |
In Vivo Studies
The efficacy of this compound has also been evaluated in vivo using xenograft models. Mice implanted with LNCaP tumor cells were treated with this compound, leading to significant tumor growth suppression.
Experimental Design:
- Dosage : Administered at 100 mg/kg twice daily.
- Results : Tumor volume was significantly reduced compared to vehicle control (p < 0.05), and serum PSA levels were similarly decreased (p < 0.01) .
Case Studies and Clinical Relevance
Recent studies have highlighted the potential of this compound as a viable treatment option for CRPC patients, particularly those with mutations that confer resistance to conventional therapies.
- Resistance Mechanisms : this compound effectively inhibited various clinically relevant AR mutations, demonstrating its potential as a second-line therapy for patients who have developed resistance to enzalutamide and ARN-509 .
- Combination Therapy Potential : The unique mechanism of action allows this compound to be used in combination with other anti-androgen therapies, potentially enhancing overall treatment efficacy against resistant prostate cancer forms .
Q & A
Basic Research Questions
Q. What distinguishes VPC-13566’s mechanism of action from traditional androgen receptor (AR) antagonists?
this compound targets the BF3 pocket of the AR, a site distinct from the ligand-binding domain (LBD), to displace the BAG1L peptide and inhibit transcriptional activity. Traditional antagonists (e.g., enzalutamide) bind the LBD, which is prone to resistance-conferring mutations. Methodological validation includes Biolayer Interferometry (BLI) assays to confirm direct binding to BF3 and mutagenesis studies (e.g., F673E, E837A mutants) to rule out off-target effects .
Q. Which preclinical models are recommended for evaluating this compound’s antitumor efficacy?
Key models include:
- Cell lines : AR-dependent prostate cancer lines (LNCaP, enzalutamide-resistant MR49F) for proliferation and PSA suppression assays .
- Xenografts : AR-dependent tumor models in mice, with endpoints like tumor volume reduction and serum PSA levels .
- Control : AR-independent lines (e.g., PC3) to confirm mechanism specificity .
Q. What in vitro assays confirm this compound’s specificity for the AR BF3 pocket?
- BAG1L displacement assays : Quantify peptide displacement using fluorescence polarization .
- Transcriptional activity assays : Measure IC50 values (e.g., 0.071 µM in AR eGFP reporter assays) .
- BLI binding studies : Validate reversible interactions between this compound and AR ligand-binding domain .
Q. What molecular techniques validate AR mutation resistance to this compound?
- cfDNA sequencing : Identify resistance-linked mutations in circulating tumor DNA from patients .
- Functional assays : Test mutant AR activity via PSA expression (ELISA) and proliferation in engineered cell lines .
Q. What parameters are critical for assessing this compound’s transcriptional repression efficacy?
- IC50 determination : Use AR-dependent transcriptional reporter assays (e.g., eGFP systems) .
- Gene expression analysis : qPCR for AR target genes (PSA, TMPRSS2) in treated vs. untreated cells .
Advanced Research Questions
Q. How can researchers resolve contradictions between PSMA upregulation and PSA suppression observed with this compound?
PSMA expression (FOLH1 mRNA/protein) is upregulated, while PSA secretion is inhibited due to AR transcriptional blockade. Methodological recommendations:
- Normalize PSMA PET imaging data to cell count to account for treatment-induced cytotoxicity .
- Combine assays : Measure total PSMA protein (Western blot) alongside PSA secretion (ECLIA) in vitro .
Q. What strategies improve this compound’s metabolic stability for in vivo applications?
- Pro-drug development : Methyl phosphate pro-drugs (e.g., VPC-13822) enhance solubility and reduce cLogP .
- SAR optimization : Modify quinoline derivatives to balance potency (IC50 < 200 nM) and Lipinski’s rule compliance (e.g., molecular weight < 500 Da) .
Q. How should combination therapies with this compound and LBD-targeting agents be designed?
- Synergistic dosing : Co-administer with enzalutamide in xenograft models to delay resistance .
- Mutation monitoring : Use cfDNA sequencing to track AR-LBD mutations during treatment .
Q. What pharmacokinetic parameters are prioritized in developing this compound derivatives?
- Half-life optimization : Improve microsomal stability (e.g., VPC-13789’s increased half-life) .
- Solubility enhancement : Adjust iPFI values via pro-drug strategies to improve bioavailability .
Q. How does this compound affect PSMA-based imaging in therapy monitoring?
- Paradoxical uptake : PSMA expression per cell increases, but total tumor uptake decreases due to cell death. Use cell-count-normalized PET quantification (e.g., [68Ga]Ga-PSMA-11 uptake per 10⁶ cells) .
- Clinical correlation : Combine PSMA PET with PSA measurements to interpret treatment response accurately .
Q. Methodological Recommendations
Propiedades
IUPAC Name |
2-(7-methyl-1H-indol-3-yl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-12-5-4-7-14-15(11-19-18(12)14)17-10-9-13-6-2-3-8-16(13)20-17/h2-11,19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKBNOVQNMJTEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C3=NC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.